N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-11-13(18-17(21)15-5-4-10-22-15)7-8-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVDICGIRDLRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinone Moiety: Starting from 4-chloronitrobenzene and piperidine, the piperidine ring is oxidized to form the corresponding lactam using sodium chlorite under a CO2 atmosphere.
Coupling with Furan Ring: The lactam intermediate is then coupled with a furan-2-carboxylic acid derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidinone moiety can be further oxidized to form more complex lactam structures.
Reduction: Reduction of the carboxamide group can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions include various lactam derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
Structural Characteristics
The compound features a furan ring and a piperidine moiety, which are known to interact with various biological targets. The presence of the carboxamide functional group enhances its ability to modulate specific biological pathways, making it a candidate for further research in therapeutic applications.
Pain Modulation
Research indicates that compounds similar to N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exhibit significant analgesic properties. Derivatives of piperidine and furan have been studied for their effects on pain modulation. For instance, compounds targeting P2X receptors have shown promise in pain management therapies.
Anticancer Activity
The compound's structural features suggest potential applications in cancer treatment. Similar compounds have demonstrated anticancer activities against various cell lines. For example, studies on related compounds have shown percent growth inhibitions (PGIs) of over 85% against specific cancer cell lines, indicating that this compound may also possess similar properties .
Neurotransmitter Interaction
The piperidine moiety enhances the compound's ability to cross the blood-brain barrier, potentially influencing neurotransmitter systems. This interaction could lead to antidepressant effects by selectively inhibiting glycine transporters, thereby increasing extracellular glycine levels in the brain.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Piperidine Moiety : Synthesized through cyclization of appropriate precursors.
- Introduction of the Furan Ring : Achieved via cyclization reactions involving furan derivatives.
- Amide Bond Formation : Coupling the piperidine and furan components using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Careful control of reaction conditions is crucial to ensure high yield and purity of the final product.
Case Studies
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Furanylfentanyl | Potent opioid receptor agonist | |
| 4-Anilino-N-(piperidin-4-yl)butanamide | Analgesic activity | |
| N-(4-fluorophenyl)-N-(piperidin-4-yl)acetamide | Pain modulation |
These case studies highlight the pharmacological relevance of compounds structurally similar to this compound, indicating its potential as a lead compound for further development into clinically relevant drugs.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, such as factor Xa, which plays a crucial role in the coagulation cascade . By inhibiting this enzyme, the compound can effectively reduce thrombin generation and prevent blood clot formation .
Comparison with Similar Compounds
Key Structural and Pharmacological Insights:
Lactam vs. However, azepane’s larger ring size in 18b enhanced receptor selectivity in KISS1R antagonists . The methyl group at the 3-position may reduce metabolic oxidation compared to electron-withdrawing groups (e.g., cyano in 18a/b) .
Thiourea vs. Carboxamide Linkages :
- Thiourea derivatives (e.g., Compound 4) exhibit antioxidant properties due to sulfur’s redox activity, whereas carboxamide-linked compounds (e.g., 18a/b) prioritize receptor binding via hydrogen-bonding networks .
Heterocyclic Core Modifications :
- Pyridine-core analogs (18a/b) showed superior anticancer activity over furan-only scaffolds, likely due to enhanced π-π stacking with hydrophobic kinase domains .
- 1,3,4-Oxadiazole derivatives (a5) prioritized insecticidal activity, leveraging heterocyclic stability and lipophilicity for cuticle penetration .
Biological Activity
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
The compound primarily acts as a direct inhibitor of activated factor X (FXa) , which is a crucial enzyme in the coagulation cascade. By inhibiting FXa, it disrupts thrombin generation and platelet aggregation, leading to anticoagulant effects. This mechanism is significant in the development of anticoagulant therapies aimed at preventing thromboembolic disorders.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits:
- Good bioavailability : The compound is effectively absorbed when administered.
- Low clearance : It remains in circulation longer, enhancing its therapeutic potential.
- Small volume of distribution : Suggests that it predominantly stays within the vascular compartment.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, related derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including A549 (lung cancer) and HT-29 (colorectal cancer). The mechanism often involves the induction of apoptosis through caspase activation and disruption of cellular proliferation pathways .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 7f | A549 | 193.93 | Apoptosis induction via caspase activation |
| 7d | HT-29 | 208.58 | Inhibition of proliferation |
| 7e | HCT116 | 195.41 | Selective apoptosis induction |
Case Studies
- Caspase Activation in Cancer Cells : A study investigated the effect of this compound on HCT116 cells, revealing a significant increase in caspase 3 activity compared to control cells. This suggests that the compound effectively triggers apoptotic pathways, making it a candidate for further development as an anticancer agent .
- Antithrombotic Effects : Another research highlighted the antithrombotic properties of related compounds, confirming their efficacy in reducing thrombus formation in animal models. These findings support the potential use of this compound in managing conditions like deep vein thrombosis and pulmonary embolism .
Q & A
Q. What are the optimal synthetic routes for N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the 2-oxopiperidin-1-ylphenyl core via cyclization or substitution reactions (e.g., using potassium permanganate for oxidation or sodium borohydride for reduction). (ii) Coupling with furan-2-carboxamide via carbodiimide-mediated amidation.
- Solvent choice (e.g., ethanol, methanol) and temperature control (60–80°C) are critical for minimizing side reactions. Catalysts like triethylamine improve reaction efficiency .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- Methodology :
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide, furan ring vibrations at ~3100 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR verifies carbonyl carbons (~170 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?
- Methodology :
- Antimicrobial : Broth microdilution assays (MIC values against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, α-glucosidase) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are required?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., DNA polymerase, kinase enzymes). Prioritize targets with docking scores ≤ −8.0 kcal/mol .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental Kd values .
Q. What strategies resolve contradictions in biological activity data across related furan carboxamide derivatives?
- Methodology :
- Comparative SAR analysis : Tabulate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antibacterial activity but reduce solubility) .
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., logP > 3 correlates with CNS penetration but increases hepatotoxicity risk) .
Q. How to design in vivo pharmacokinetic studies for this compound, considering its metabolic stability and toxicity?
- Methodology :
- ADME profiling : Liver microsome assays (human/rat) to estimate metabolic half-life (t½ > 60 min preferred) .
- Toxicity : Ames test for mutagenicity; acute toxicity in zebrafish embryos (LC50 > 100 µM) .
- In vivo models : Oral bioavailability studies in Sprague-Dawley rats with plasma LC-MS/MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
